Cas no 2361764-67-0 (1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one)

1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one is a structurally complex heterocyclic compound featuring both piperazine and piperidine moieties, linked via a carbonyl group. Its unique architecture, incorporating a phenyl-substituted piperazinone core and an acryloyl-functionalized piperidine, suggests potential utility in medicinal chemistry and drug discovery. The presence of an α,β-unsaturated carbonyl group may confer reactivity for Michael addition or serve as a covalent binding motif in inhibitor design. This compound’s modular structure allows for further derivatization, making it a versatile intermediate for synthesizing pharmacologically active molecules. Its well-defined stereochemistry and functional group compatibility enhance its applicability in targeted therapeutic development.
1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one structure
2361764-67-0 structure
Product name:1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one
CAS No:2361764-67-0
MF:C25H27N3O3
MW:417.50018620491
CID:5856886
PubChem ID:145904217

1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-26597840
    • 2361764-67-0
    • Z3672062927
    • 1-phenyl-4-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
    • 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one
    • Inchi: 1S/C25H27N3O3/c1-2-22(29)26-15-13-25(14-16-26,20-9-5-3-6-10-20)24(31)27-17-18-28(23(30)19-27)21-11-7-4-8-12-21/h2-12H,1,13-19H2
    • InChI Key: IHVSSIQNUAFDRZ-UHFFFAOYSA-N
    • SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)N1CC(N(C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 417.20524173g/mol
  • Monoisotopic Mass: 417.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 60.9Ų

1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597840-0.05g
1-phenyl-4-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
2361764-67-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one

Comprehensive Overview of 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one (CAS No. 2361764-67-0)

The compound 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one (CAS No. 2361764-67-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique piperazine and piperidine backbone, combined with phenyl and prop-2-enoyl functional groups, makes it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to other bioactive molecules.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology, neurology, and immunology. The 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one scaffold aligns with this trend, as its modular design allows for structure-activity relationship (SAR) studies. This flexibility enables chemists to optimize its pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for drug development.

One of the most frequently searched questions in the context of CAS No. 2361764-67-0 revolves around its synthetic route and scalability. The compound can be synthesized via a multi-step process involving amide coupling and N-alkylation reactions, with yields varying based on the choice of catalysts and solvents. Given the growing interest in green chemistry, researchers are also exploring eco-friendly alternatives, such as microwave-assisted synthesis or flow chemistry, to reduce waste and improve efficiency.

The piperazin-2-one core of this molecule is a notable feature, as it is a common motif in CNS-active drugs. This has led to speculation about its potential applications in treating neurological disorders, such as Alzheimer's disease or Parkinson's disease. However, further in vitro and in vivo studies are required to validate these hypotheses. Meanwhile, its phenylprop-2-enoyl moiety suggests possible interactions with inflammatory pathways, making it a candidate for autoimmune disease research.

From an SEO perspective, keywords like "piperazine derivatives", "drug discovery scaffolds", and "CAS 2361764-67-0 supplier" are highly relevant to this compound. These terms reflect the interests of both academic researchers and industrial chemists seeking reliable sources for their projects. Additionally, the rise of AI-driven drug discovery has increased the demand for specialized building blocks like 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one, as they are often used in high-throughput screening libraries.

In conclusion, 1-Phenyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one (CAS No. 2361764-67-0) represents a versatile and intriguing molecule with broad potential in pharmaceutical research. Its combination of heterocyclic and aryl functionalities positions it as a valuable tool for exploring new therapeutic avenues. As the scientific community continues to uncover its properties, this compound is likely to remain a focal point in medicinal chemistry and drug design discussions.

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